molecular formula C28H37FN4O4S B039780 N-Formyl-Met-Leu-Phe-o-fluorobenzylamide CAS No. 112898-02-9

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide

Cat. No.: B039780
CAS No.: 112898-02-9
M. Wt: 544.7 g/mol
InChI Key: LTOZIPKEOGLEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide is a complex organic compound that features a variety of functional groups, including amides, fluorinated aromatic rings, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the fluorinated aromatic amine: This can be achieved through nucleophilic aromatic substitution reactions.

    Amide bond formation: Using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

    Introduction of the sulfanyl group: This might involve thiol-ene reactions or nucleophilic substitution with thiol-containing reagents.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or mCPBA.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: The fluorinated aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, mCPBA.

    Reducing agents: LiAlH4, NaBH4.

    Coupling reagents: EDCI, DCC.

    Bases: DIPEA, TEA.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in transition metal catalysis.

    Material Science: Incorporation into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of proteases or kinases.

    Receptor Modulation: Possible modulator of G-protein coupled receptors.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Diagnostics: Use in imaging agents for diagnostic purposes.

Industry

    Agriculture: Potential use in the development of new agrochemicals.

    Cosmetics: Incorporation into formulations for enhanced efficacy.

Mechanism of Action

The mechanism of action of N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide would depend on its specific biological target. Generally, it could involve:

    Binding to active sites: Inhibiting enzyme activity by occupying the active site.

    Receptor interaction: Modulating receptor activity by binding to receptor sites.

    Pathway modulation: Affecting signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-[(2-chlorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide
  • **N-[1-[(2-bromophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.

    Sulfanyl Group: This group can enhance binding affinity to certain biological targets.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOZIPKEOGLEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400955
Record name N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-02-9
Record name N-Formyl-Met-Leu-Phe-o-fluorobenzylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.